molecular formula C24H24N2O6 B3043661 1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester CAS No. 898289-65-1

1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester

Cat. No.: B3043661
CAS No.: 898289-65-1
M. Wt: 436.5 g/mol
InChI Key: HQKQHTTWUFGNQG-UHFFFAOYSA-N
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Description

1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a piperazine ring substituted with three carboxylic acid groups, a fluorenylmethyl group, and a propenyl ester group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester typically involves multi-step organic reactions. One common method involves the protection of the piperazine ring followed by selective functionalization of the carboxylic acid groups. The fluorenylmethyl group is introduced through a nucleophilic substitution reaction, while the propenyl ester is formed via esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and optimize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorenylmethyl group may enhance the compound’s ability to penetrate cell membranes, while the propenyl ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Piperazinetricarboxylicacid, 1-(9H-fluoren-9-ylmethyl) 4-(2-propen-1-yl) ester is unique due to its combination of a piperazine ring with three carboxylic acid groups and the presence of both fluorenylmethyl and propenyl ester groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-2-13-31-23(29)25-11-12-26(21(14-25)22(27)28)24(30)32-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKQHTTWUFGNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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